molecular formula C25H26INO2 B11564259 3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one

3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one

Cat. No.: B11564259
M. Wt: 499.4 g/mol
InChI Key: ZIEOIHHUKFGLTI-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one is an organic compound with a complex structure, featuring a butoxyphenyl group, an iodophenyl group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butoxyphenyl Intermediate: This step involves the reaction of 4-butoxyphenol with a suitable halogenating agent to form 4-butoxyphenyl halide.

    Amination: The 4-butoxyphenyl halide is then reacted with 4-iodoaniline under suitable conditions to form the 3-(4-butoxyphenyl)-3-[(4-iodophenyl)amino] intermediate.

    Coupling with Phenylpropanone: The final step involves the coupling of the intermediate with phenylpropanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one
  • 3-(4-Ethoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one

Uniqueness

3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The butoxy group, in particular, may influence the compound’s solubility, reactivity, and biological activity, distinguishing it from similar compounds with different alkoxy groups.

Properties

Molecular Formula

C25H26INO2

Molecular Weight

499.4 g/mol

IUPAC Name

3-(4-butoxyphenyl)-3-(4-iodoanilino)-1-phenylpropan-1-one

InChI

InChI=1S/C25H26INO2/c1-2-3-17-29-23-15-9-19(10-16-23)24(27-22-13-11-21(26)12-14-22)18-25(28)20-7-5-4-6-8-20/h4-16,24,27H,2-3,17-18H2,1H3

InChI Key

ZIEOIHHUKFGLTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)I

Origin of Product

United States

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